molecular formula BH3- B1234622 Trihydridoborate(.1-)

Trihydridoborate(.1-)

Cat. No. B1234622
M. Wt: 13.84 g/mol
InChI Key: RAGFTAWPNNEELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trihydridoborate(.1-) is a boron hydride and an inorganic radical anion.

Scientific Research Applications

Bridging Ligands in Coordination Polymers and Hydroboration Reagents

Trihydridoborate is used as a bridging ligand in coordination polymers, connecting substituents via bridging ions. Its derivatives have been found effective as hydroboration reagents for internal olefins and terminal alkynes, offering efficient pathways for compound synthesis (Franz et al., 2011).

Double Hydroboration of Nitriles

In a recent development, trihydridoborate has been used for double hydroboration of nitriles under metal-free and solvent-free conditions. This method demonstrates high efficiency, up to 99% yield, highlighting its potential in organic synthesis (Bedi et al., 2020).

Desalination Plant Research

Trihydridoborate plays a role in research related to desalination plants. Its application in nanofiltration, reverse osmosis, and multistage flash desalination processes has been investigated, showing potential in enhancing plant productivity and reducing water production costs (Hamed et al., 2009).

Synthesis of Energetic Mono-Azolyl Substituted Hydridoborate Anions

Research has focused on synthesizing energetic mono-azolyl substituted hydridoborate anions, demonstrating their use in various applications. This includes synthesizing nitro-, trinitromethyl-, and fluorodinitromethyl-substituted triazolyl- and tetrazolyl-trihydridoborate anions (Bélanger‐Chabot et al., 2017).

Reactivity in Unsaturated Complexes

Studies have also been conducted on the reactivity of trihydridoborate in unsaturated complexes. This includes its interaction with phosphines and the synthesis of dinuclear cations, offering insights into new chemical reactivity and potential applications in catalysis and material science (Tschan et al., 2005).

Hydroboration of Terminal Alkynes

Sodium triethylborohydride, a derivative of trihydridoborate, has been used as a catalyst for the hydroboration of terminal alkynes. This process is highly selective and efficient, further expanding the utility of trihydridoborate in organic synthesis (Maj et al., 2022).

properties

Molecular Formula

BH3-

Molecular Weight

13.84 g/mol

InChI

InChI=1S/BH3/h1H3/q-1

InChI Key

RAGFTAWPNNEELE-UHFFFAOYSA-N

SMILES

[BH3-]

Canonical SMILES

[BH3-]

Origin of Product

United States

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